molecular formula C12H12ClN3OS B5786346 2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5786346
M. Wt: 281.76 g/mol
InChI Key: JKDWZLSVTDYBLI-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Lacks the ethyl group, which may affect its reactivity and biological activity.

    2-(2-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a methyl group instead of an ethyl group, leading to different chemical and biological properties.

Uniqueness

The presence of the ethyl group in 2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and ability to interact with biological membranes

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-2-11-15-16-12(18-11)14-10(17)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDWZLSVTDYBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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